molecular formula C50H61Li4N6O22P3S2 B14768164 Sulfo-Cyanine5 dUTP

Sulfo-Cyanine5 dUTP

Cat. No.: B14768164
M. Wt: 1283.0 g/mol
InChI Key: XUOUVZOCIBKQEC-WBXYKXSUSA-J
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Description

Sulfo-Cyanine5 deoxyuridine triphosphate is a fluorescently labeled triphosphate used to enzymatically modify DNA with a sulfo-Cyanine5 fluorophore. This compound is commonly used in molecular biology for labeling and detecting nucleic acids due to its strong fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5 deoxyuridine triphosphate is synthesized by attaching a sulfo-Cyanine5 fluorophore to deoxyuridine triphosphate. The reaction typically involves the use of a long linker arm to enhance the efficiency of incorporation by polymerases such as Taq polymerase . The reaction mixture often contains circular templates, primers, deoxyribonucleotide triphosphates, and modified deoxyuridine triphosphate, and is incubated overnight at 30°C .

Industrial Production Methods: Industrial production of sulfo-Cyanine5 deoxyuridine triphosphate involves large-scale synthesis using automated synthesizers and purification processes to ensure high purity and yield. The compound is typically supplied in a lyophilized form to maintain stability and activity .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine5 deoxyuridine triphosphate primarily undergoes enzymatic incorporation into DNA strands during polymerase reactions. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The common reagents used in reactions involving sulfo-Cyanine5 deoxyuridine triphosphate include deoxyribonucleotide triphosphates, primers, circular templates, and polymer

Scientific Research Applications

Sulfo-Cyanine5 dUTP (deoxyuridine triphosphate) is a modified nucleoside triphosphate utilized for the enzymatic labeling of DNA . It is an analog of Cy5-dUTP, but unlike aminoallyl dUTP directly modified with dye, this compound possesses a longer linker arm that enhances its incorporation efficiency by common polymerases like Taq polymerase . Sulfo-Cyanine5 is a far-red emitting dye for the Cy5 channel .

Scientific Research Applications

This compound is widely employed in various scientific research applications, including:

  • Fluorescent Labeling of DNA It allows researchers to visualize and quantify DNA in biological samples . It can be incorporated into DNA through enzymatic reactions like PCR or nick translation to create fluorescently labeled DNA probes, which are useful in techniques like FISH and flow cytometry to identify and quantify specific DNA sequences or chromosomal regions. This is useful in studying gene expression, genetic mapping, and diagnosing chromosomal abnormalities in clinical and research settings .
  • Real-Time PCR and qPCR: this compound can be incorporated into DNA during PCR and qPCR to provide a non-radioactive, fluorescence-based method for detecting and quantifying DNA . The fluorescence emitted is directly proportional to the amount of DNA synthesized, making it suitable for real-time monitoring of DNA amplification, enhancing the sensitivity and specificity of qPCR assays, especially in multiplex assays . Its application in qPCR is valuable for gene expression analysis, pathogen detection, and genetic variation studies .
  • DNA Damage and Repair Studies: this compound can be used to label and detect sites of DNA synthesis during repair processes when cells are exposed to DNA-damaging agents . Monitoring its incorporation provides insights into the efficiency and fidelity of DNA repair mechanisms, such as nucleotide excision repair and homologous recombination, with significant implications in cancer research and the development of therapies targeting DNA repair pathways .
  • High-Resolution Imaging of DNA Dynamics in Live Cells: this compound is used in live-cell imaging studies to track DNA dynamics and chromatin organization in real-time . Its incorporation into newly synthesized DNA allows for the visualization and analysis of DNA replication, cell cycle progression, and chromatin architecture within living cells using advanced fluorescence microscopy techniques . This is essential for studying cellular processes like mitosis, DNA replication timing, and chromatin remodeling, providing valuable information about the spatial and temporal organization of the genome and contributing to a deeper understanding of cellular function and gene regulation .
  • Rolling Circle Amplification (RCA): this compound can be directly incorporated into an amplification product for RCA product detection . It has been demonstrated alongside other modified dUTPs, such as sulfo-cyanine3-dUTP and sulfo-cyanine5.5-dUTP, to be effective for RCA detection .

Case Studies

While the search results do not provide specific, detailed case studies using this compound, they do allude to its utility in various experimental contexts. For example, one study used Sulfo-Cyanine5-dUTP, Sulfo-Cyanine3-dUTP, and Sulfo-Cyanine5.5-dUTP to see how the fluorophore properties affect the reaction yield and incorporation effectiveness of nucleotide analogs by phi29 DNA polymerase . Sulfo-cyanine3-dUTP showed the highest incorporation effectiveness, with 4-9 labels per 1000 nucleotides . The mean length of the RCA product was about 175,000 nucleotides, and the total fluorescence increase from a single target/product complex was 850 times .

Properties

Molecular Formula

C50H61Li4N6O22P3S2

Molecular Weight

1283.0 g/mol

IUPAC Name

tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40-,41+,46+;;;;/m0..../s1

InChI Key

XUOUVZOCIBKQEC-WBXYKXSUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

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